REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]([NH:11][C:12](=[O:27])[C:13]2[CH:18]=[C:17]([N:19]3[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]3)[CH:16]=[CH:15][C:14]=2[CH3:26])=[C:9]([CH3:28])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[BH4-].[Na+]>CO>[OH:25][CH:22]1[CH2:23][CH2:24][N:19]([C:17]2[CH:16]=[CH:15][C:14]([CH3:26])=[C:13]([CH:18]=2)[C:12]([NH:11][C:10]2[C:2]([CH3:1])=[C:3]([CH:7]=[CH:8][C:9]=2[CH3:28])[C:4]([OH:6])=[O:5])=[O:27])[CH2:20][CH2:21]1 |f:1.2|
|
Name
|
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=CC(=C1NC(C1=C(C=CC(=C1)N1CCC(CC1)=O)C)=O)C
|
Name
|
|
Quantity
|
10.14 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is quenched
|
Type
|
EXTRACTION
|
Details
|
extracted twice with CHCl3 (3 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The solid is re-dissolved in 3:1 CHCl3
|
Type
|
ADDITION
|
Details
|
IPA and diluted with HCl to pH2
|
Type
|
EXTRACTION
|
Details
|
extracted with 3:1 CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered through cotton plug
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
followed by dissolution in H2O
|
Type
|
WAIT
|
Details
|
lyophilized for 12 hours
|
Duration
|
12 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CCN(CC1)C=1C=CC(=C(C(=O)NC=2C(=C(C(=O)O)C=CC2C)C)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.04 g | |
YIELD: PERCENTYIELD | 81.9% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |